

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine chemical properties

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Compound of Interest

Compound Name: 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

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An In-depth Technical Guide to **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine**: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure uniquely combines three key features: a privileged oxazolopyridine scaffold, a versatile bromine atom for synthetic elaboration, and a trifluoromethyl group known to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, a representative synthesis methodology, and an in-depth analysis of its reactivity, with a focus on its application as a strategic building block in the development of novel bioactive molecules.

Introduction: A Scaffold of Strategic Importance

In modern drug design, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The pyridine scaffold is one such framework, found in numerous FDA-approved drugs.^{[1][2]} When fused with an oxazole ring, it forms the oxazolopyridine core, a structure investigated for a range of therapeutic applications, including as potential antitumor agents targeting human topoisomerase II α .^[3]

The value of **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine** is further amplified by its substituents:

- The Trifluoromethyl (CF_3) Group: The introduction of a CF_3 group is a well-established strategy in medicinal chemistry.^[4] Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's pK_a , metabolic stability (by blocking oxidative metabolism), and binding interactions with protein targets, often leading to enhanced efficacy.
- The Bromo (Br) Group: The bromine atom at the 6-position is not merely a substituent but a critical synthetic handle. It serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular libraries.^[5]

This combination makes the title compound a powerful intermediate for researchers aiming to explore new chemical space in drug discovery and agrochemical development.^{[5][6]}

Physicochemical Properties

The fundamental properties of **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine** are summarized below. While experimental data for some properties are limited, reliable predictions based on its structure provide valuable guidance for its handling and use in synthesis.

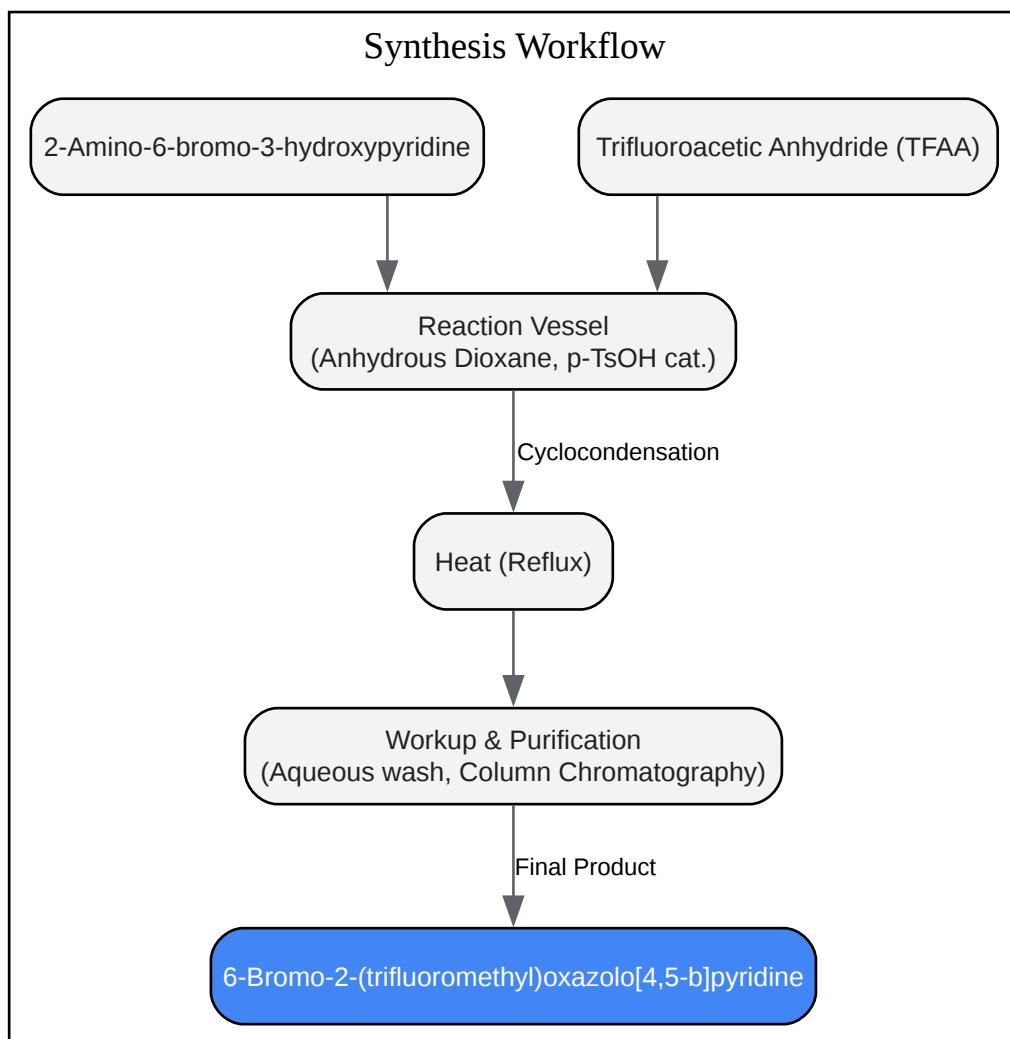
Property	Value	Source
CAS Number	1260656-87-8	[7]
Molecular Formula	$\text{C}_7\text{H}_2\text{BrF}_3\text{N}_2\text{O}$	[8] [9]
Molecular Weight	267.00 g/mol	[9]
Canonical SMILES	$\text{C1=C}(\text{C}=\text{NC2=C1OC(=N2)\text{C(F)(F)Br}}$	[9]
Predicted Boiling Point	$202.6 \pm 40.0 \text{ } ^\circ\text{C}$	[8]
Predicted Density	$1.873 \pm 0.06 \text{ g/cm}^3$	[8]
Appearance	Typically an off-white to yellow solid	Inferred

Synthesis Methodology

The synthesis of substituted oxazolo[4,5-b]pyridines typically involves the cyclization of an ortho-amino hydroxy pyridine precursor. For the title compound, a logical and efficient approach is the condensation and subsequent cyclization of 2-amino-6-bromo-3-hydroxypyridine with a trifluoroacetic acid derivative.

Causality in Protocol Design:

The chosen pathway leverages readily available starting materials. The use of trifluoroacetic anhydride serves as both the source of the trifluoromethyl group and a powerful dehydrating agent to drive the oxazole ring formation. An aprotic solvent like Dioxane or Toluene is selected to avoid competing reactions with the anhydride and to facilitate the removal of water at elevated temperatures. The acid catalyst (e.g., p-TsOH) is crucial for activating the carbonyl group of the intermediate amide, promoting the intramolecular nucleophilic attack by the hydroxyl group to close the oxazole ring.



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Caption: Representative synthesis workflow for the target compound.

Representative Experimental Protocol:

- Vessel Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromo-3-hydroxypyridine (1.0 equiv).
- Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous 1,4-dioxane (approx. 0.2 M concentration) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).

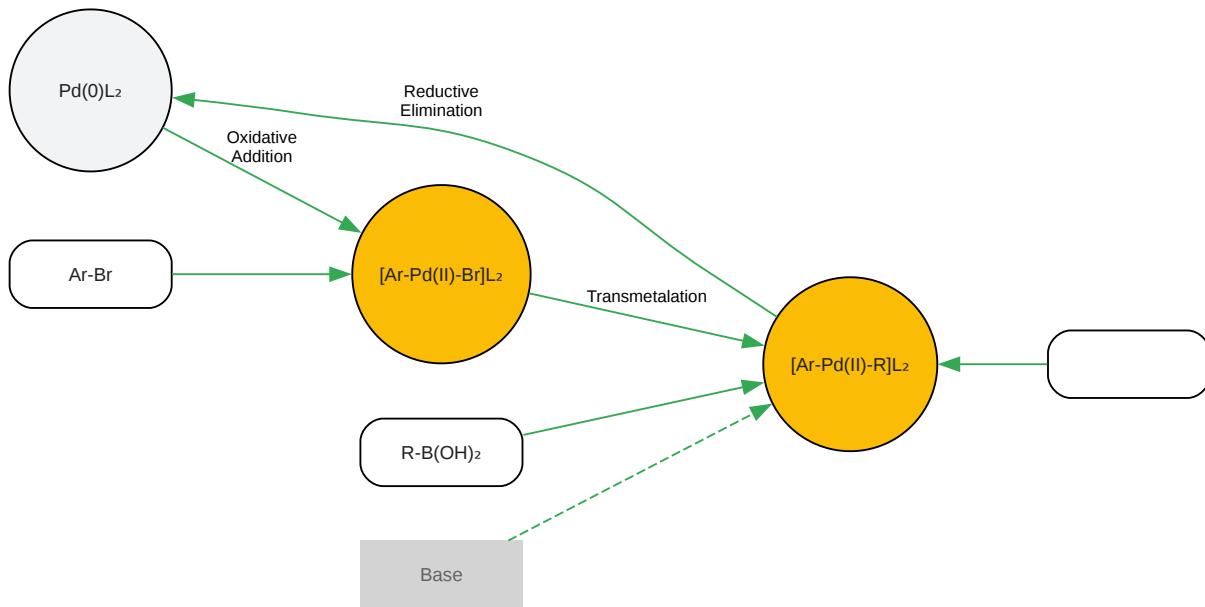
- Reagent Addition: While stirring, carefully add trifluoroacetic anhydride (1.5 equiv) dropwise to the suspension. An exothermic reaction may be observed.
- Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the reactivity of the C-Br bond, which provides access to a vast array of derivatives through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl linkages that are common in drug molecules. [10] The reaction couples the bromo-oxazolopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[11]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

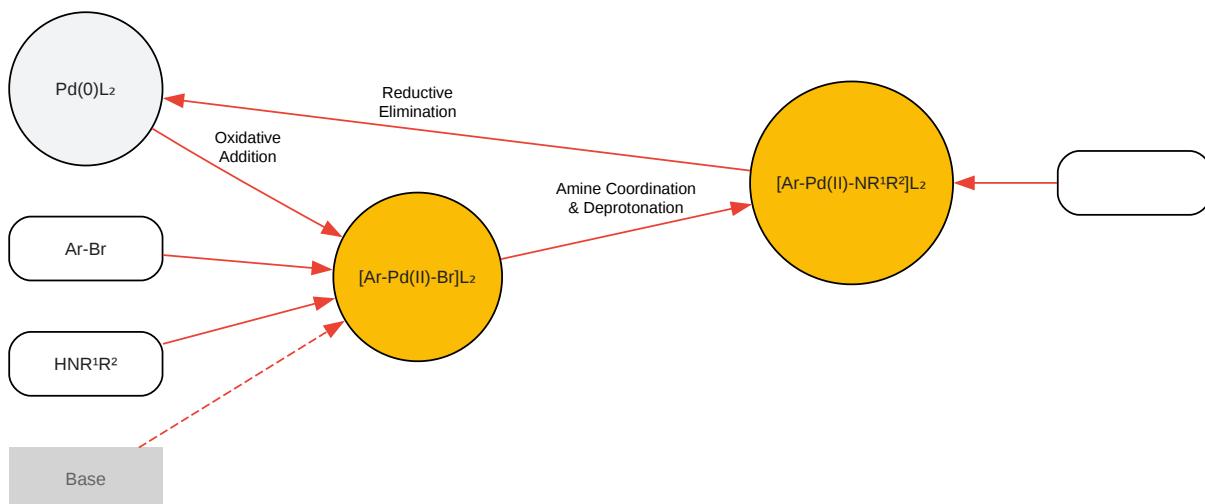
Protocol: Suzuki-Miyaura Coupling of **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine**

- Setup: In a glovebox or under an inert atmosphere, add **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine** (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equiv) to an oven-dried Schlenk tube.
- Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
- Reaction: Seal the tube and heat the mixture to 80-100 °C for 8-16 hours, with stirring.
- Analysis and Purification: After cooling, the reaction can be analyzed by LC-MS. Dilute with ethyl acetate, wash with water and brine, dry over Na_2SO_4 , and concentrate. Purify via

column chromatography to obtain the C-6 arylated product.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines and N-heterocycles.^[12] This palladium-catalyzed reaction couples the bromo-oxazolopyridine with a primary or secondary amine, providing direct access to compounds with diverse pharmacophores.^{[13][14]} The choice of ligand is critical and often requires screening to optimize for specific amine substrates.^{[15][16]}



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Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

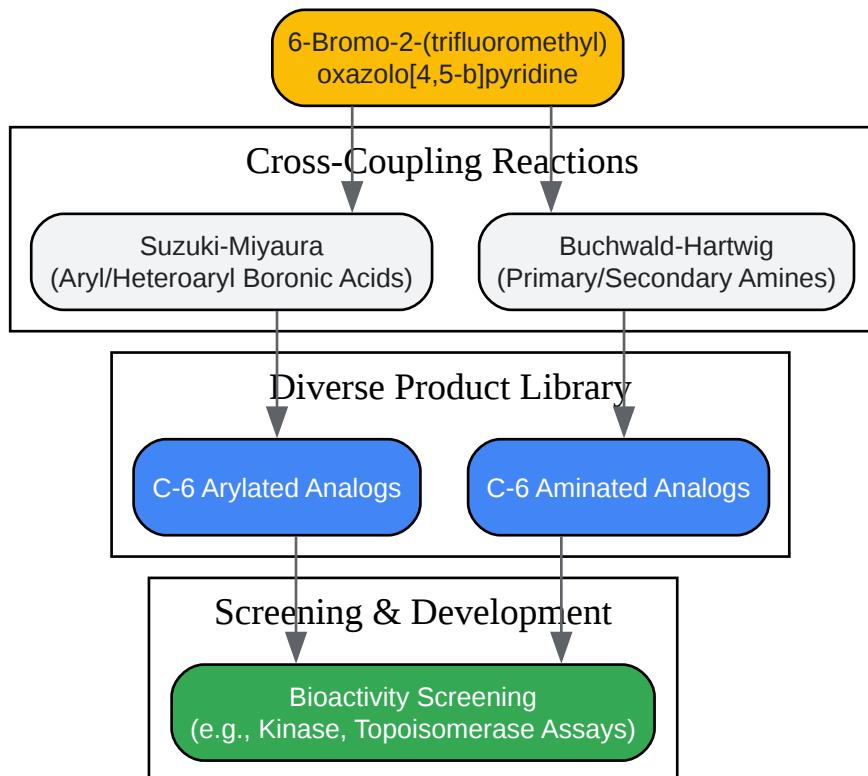
Protocol: Buchwald-Hartwig Amination of **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine**

- Setup: In a glovebox, combine a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K_3PO_4 , 1.4 equiv) in a vial.

- Reagents: In a separate Schlenk tube, add **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine** (1.0 equiv) and the desired amine (1.1-1.3 equiv).
- Combination: Add the catalyst/ligand/base mixture to the Schlenk tube, followed by anhydrous, degassed toluene or dioxane.
- Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours.
- Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Concentrate the filtrate and purify by column chromatography to isolate the C-6 aminated product.

Applications in Research and Development

The primary application of this compound is as a versatile building block for generating libraries of novel compounds for high-throughput screening in drug and agrochemical discovery programs.



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Caption: Role as a scaffold for generating diverse chemical libraries.

- Pharmaceutical Research: The oxazolopyridine core has been identified as a promising scaffold for targeting enzymes like topoisomerase.[3] By applying the Suzuki and Buchwald-Hartwig reactions, researchers can rapidly synthesize and test a multitude of derivatives to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- Agrochemical Development: The trifluoromethylpyridine moiety is a key component in several successful commercial pesticides.[4] This building block allows for the exploration of new derivatives with potentially improved efficacy, spectrum of activity, and environmental profiles.

Handling and Safety Precautions

While a specific safety data sheet for this compound is not widely available, its structure suggests hazards common to related halogenated and trifluoromethylated heterocyclic compounds. Standard laboratory safety protocols should be strictly followed.

- GHS Hazard Statements (Anticipated): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[17]
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18][19]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20][21] Avoid contact with skin and eyes.[19]
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[21]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is more than a mere chemical intermediate; it is a strategically designed building block that offers researchers a direct and

efficient route to novel and complex molecules. Its stable, biologically relevant core, combined with a synthetically versatile bromine handle and a property-enhancing trifluoromethyl group, makes it an invaluable tool for accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

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